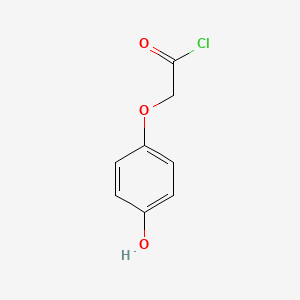

2-(4-Hydroxyphenoxy)acetyl chloride

Description

2-(4-Hydroxyphenoxy)acetyl chloride is an acetyl chloride derivative featuring a hydroxyphenoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of herbicides, pharmaceuticals, and specialty chemicals. The hydroxyl group on the phenoxy ring introduces both electronic and steric effects, influencing its reactivity and stability compared to analogs with non-hydroxylated substituents . Its synthesis often involves condensation reactions between hydroquinone derivatives and acylating agents, though yields can be lower due to side reactions or purification challenges .

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHSTDWUQIJMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(4-Hydroxyphenoxy)acetyl chloride is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenoxy)acetyl chloride exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in plant metabolism, leading to the death of unwanted vegetation. The molecular targets and pathways involved are typically specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-hydroxyphenoxy)acetyl chloride with structurally related acetyl chloride derivatives, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects on Reactivity and Stability

Physical Properties

Research Findings and Key Insights

- Reactivity Hierarchy : Fluorinated > Chlorinated > Hydroxylated > Methoxylated acetyl chlorides (based on electrophilicity) .

- Stability Challenges: Hydroxyphenoxy derivatives require anhydrous handling, whereas methoxy-substituted compounds are more storage-stable .

- Synthetic Optimization: Use of sodium hydride or phase-transfer catalysts improves yields for hydroxyphenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.